![molecular formula C27H26O11 B13891879 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]- CAS No. 369390-52-3](/img/structure/B13891879.png)
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]- is a complex organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]- typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4H-1-Benzopyran-4-one derivatives and phenolic compounds.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like hydrogen peroxide or other oxidizing agents.
Methoxylation: Addition of methoxy groups through methylation reactions, often using methyl iodide or dimethyl sulfate.
Glycosylation: Attachment of sugar moieties to the hydroxyl groups, enhancing solubility and biological activity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts to facilitate substitution reactions.
Major Products Formed
Oxidized Derivatives: Quinones, hydroxylated products.
Reduced Derivatives: Alcohols, ethers.
Substituted Products: Compounds with additional functional groups like halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound exhibits significant antioxidant activity, protecting cells from oxidative stress. It also shows potential as an anti-inflammatory agent, reducing inflammation in various biological systems.
Medicine
In medicine, the compound is investigated for its anticancer properties. It has been shown to inhibit the growth of certain cancer cells, making it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the formulation of pharmaceuticals, nutraceuticals, and cosmetics, owing to its beneficial biological activities.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals, reducing oxidative damage to cells.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells and inhibits cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer activity and structural similarity.
Myricetin: Exhibits strong antioxidant activity and shares a similar hydroxylation pattern.
Uniqueness
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[4-[(1R,2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1-(hydroxymethyl)ethoxy]-3,5-dimethoxyphenyl]- is unique due to its specific combination of hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Its glycosylated form enhances solubility and bioavailability, making it more effective in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
369390-52-3 |
|---|---|
Molekularformel |
C27H26O11 |
Molekulargewicht |
526.5 g/mol |
IUPAC-Name |
2-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C27H26O11/c1-34-20-6-13(4-5-16(20)30)26(33)24(12-28)38-27-22(35-2)7-14(8-23(27)36-3)19-11-18(32)25-17(31)9-15(29)10-21(25)37-19/h4-11,24,26,28-31,33H,12H2,1-3H3/t24-,26+/m1/s1 |
InChI-Schlüssel |
WXNJNHFYIWEHIL-RSXGOPAZSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O)OC)C3=CC(=O)C4=C(C=C(C=C4O3)O)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3=CC(=O)C4=C(C=C(C=C4O3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


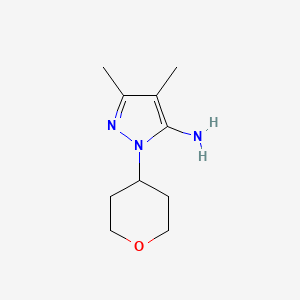
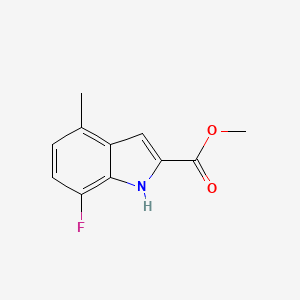

![4-[4-[6-(2-Hydroxypropan-2-yl)pyridin-3-yl]-1,3-oxazol-2-yl]benzonitrile](/img/structure/B13891814.png)
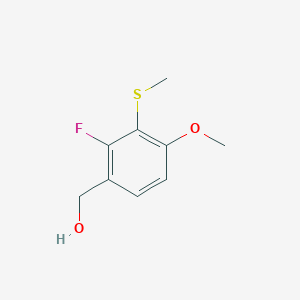
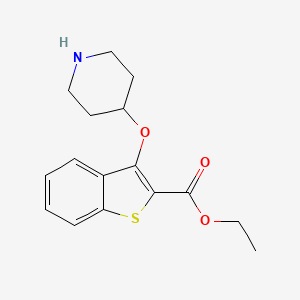
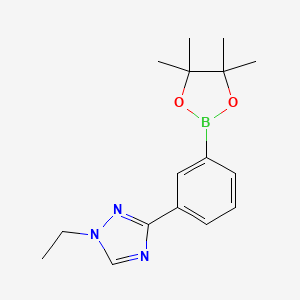
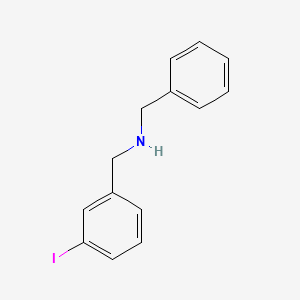
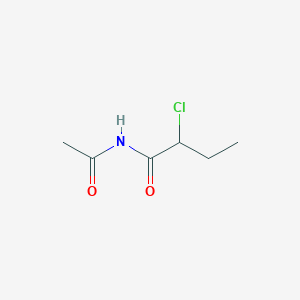
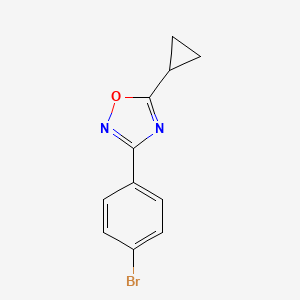
![6-Bromo-3-(trifluoromethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13891862.png)

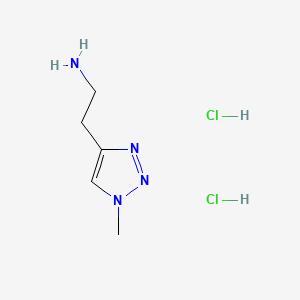
![ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13891883.png)
